molecular formula C15H10FN3O4S B13548185 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid

2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B13548185
M. Wt: 347.3 g/mol
InChI Key: VNUQTXAFLWSROT-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a benzodiazole core, a nitro group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the nitro and fluorophenyl groups. The final step involves the attachment of the sulfanyl acetic acid moiety. The reactions are often carried out under controlled conditions using solvents like DMSO and catalysts such as thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodiazole core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is unique due to its combination of a benzodiazole core with a nitro and fluorophenyl group, which imparts distinct chemical and biological properties.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C15H10FN3O4S

Molecular Weight

347.3 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-5-nitrobenzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C15H10FN3O4S/c16-9-1-3-10(4-2-9)18-13-6-5-11(19(22)23)7-12(13)17-15(18)24-8-14(20)21/h1-7H,8H2,(H,20,21)

InChI Key

VNUQTXAFLWSROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC(=O)O)F

Origin of Product

United States

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